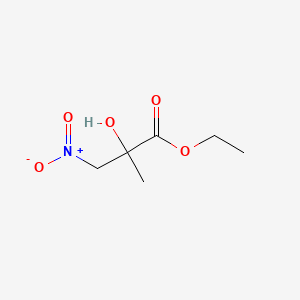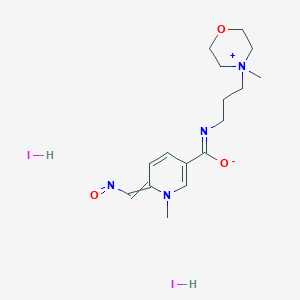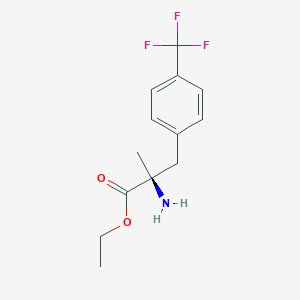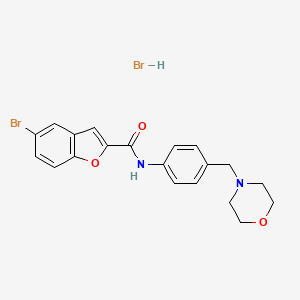
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a hydroxy group, a methyl group, a nitro group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-2-methyl-3-nitropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-hydroxy-2-methyl-3-aminopropanoic acid.
Reduction: 2-hydroxy-2-methyl-3-nitropropanoic acid.
Substitution: Various ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propanoic acid, 2-hydroxy-2-methyl-: Lacks the nitro and ester groups, making it less reactive.
Lactic acid, ethyl ester: Similar ester group but lacks the nitro and methyl groups.
Uniqueness
Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester is unique due to the presence of both a nitro group and an ethyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-hydroxy-2-methyl-3-nitropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-3-12-5(8)6(2,9)4-7(10)11/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXHBKHQFCCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458664 |
Source


|
| Record name | Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920269-18-7 |
Source


|
| Record name | Propanoic acid, 2-hydroxy-2-methyl-3-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)


![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)

![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)




![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)

![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
